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Efficacy & Safety Data Summary

The tables below summarize key efficacy and safety data from clinical trials to inform risk-benefit

assessments.

Table 1: Summary of Umbralisib's Efficacy in Key Trials

Trial Overall Response Rate Other Efficacy
Description (ORR) Outcomes

Malighancy Citation

| MZL & FL | Pivotal trial in R/R patients | MZL: 49% FL: 43% | Tumor reduction observed in 86.4% of
patients in a related analysis. | [1] | | CLL (KI-intolerant) | Phase 2 trial in patients intolerant to prior BTK
or PI3K inhibitors | Not Specified | Median PFS: 23.5 months 58% of patients were on umbralisib longer
than their prior KI. | [2] | | Various Lymphomas | Integrated analysis of four Phase 1/2 trials (N=371) | Not
Specified | Median treatment duration: 5.9 months; 28.8% of patients received treatment for >12 months. |

[3]]

Table 2: Incidence of Select Adverse Events from Integrated Safety Analysis (N=371)

Adverse Event All Grades (%) Grade 23 (%) Citation

Diarrhea 52.3 7.3 [3]
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Adverse Event All Grades (%) Grade 23 (%) Citation
Any Serum ALT/AST Elevation 15-35 (across trials) 5-8 [4]
Increased Aminotransferases Not Specified 5.7 [3]
Neutropenia Not Specified 11.3 [3]
Non-infectious Colitis 2.4 Not Specified [3]
Pneumonitis 1.1 Not Specified [3]

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the recommended starting dose and schedule for umbralisib in clinical trials? The
recommended phase 2 dose used in trials was 800 mg orally once daily with food [4] [3] [1]. Treatment was

typically continued until disease progression or unacceptable toxicity.

Q2: How should hepatotoxicity, a common adverse event, be monitored and managed?

¢ Monitoring: Conduct liver tests (ALT, AST) every 2-4 weeks for the first six months, and every 1-3
months thereafter [4].
¢ Management:
o Hold umbralisib if ALT/AST elevations exceed 5 times the upper limit of normal (ULN).
o Resume treatment at a reduced dose only after levels fall to normal, with careful monitoring.
o Permanently discontinue for elevations >20x ULN or if jaundice/symptoms of liver injury
appear [4].

Q3: Are there any novel combination strategies being explored to deepen response and allow for time-
limited therapy? Yes, research has investigated "add-on" approaches. One study added umbralisib and
ublituximab (U2) to ibrutinib in CLL patients with detectable minimal residual disease (MRD). The primary
goal was to convert a continuous therapy into a time-limited one. This triplet regimen was administered until
patients achieved undetectable MRD (U-MRD) or for a maximum of 24 cycles, after which they entered a

treatment-free observation period [5].
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Experimental Protocols & Workflows

Protocol 1: Monitoring and Managing Hepatotoxicity in Preclinical/Clinical Studies Objective: To

systematically identify and manage umbralisib-induced liver enzyme elevations. Materials: Animal models

or human subjects, equipment for serum biochemistry. Procedure:

e Baseline Measurement: Obtain serum ALT/AST levels before initiating treatment.

¢ Regular Monitoring: Schedule blood draws for liver function tests as per the monitoring guideline
(e.g., every 2-4 weeks initially) [4].

e Data Analysis & Dose Modification:

o Plot ALT/AST levels over time.
o Apply pre-defined dose modification rules based on the grade of elevation, including dose

holds, reductions, or discontinuation [4].

Protocol 2: An "Add-On" Combination Therapy Workflow for MRD-Driven Treatment Duration This
protocol outlines a strategy to optimize treatment duration by using MRD as a biomarker. The following

diagram illustrates the workflow from a clinical trial where U2 was added to ibrutinib:
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U2 Add-On MRD-Driven Therapy Workflow
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Mechanism of Action & Signaling Pathway

Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3K§) and casein kinase-1 epsilon
(CK1e) [4] [1]. This targeted mechanism disrupts critical survival and proliferation signals in malignant B-

cells. The diagram below illustrates the key signaling pathways and the points of inhibition.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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